Coenzyme Q2

Description

Structure

3D Structure

Properties

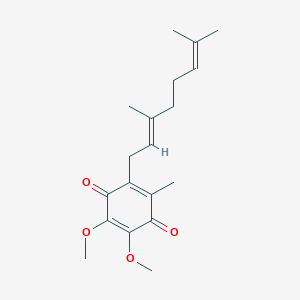

IUPAC Name |

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O4/c1-12(2)8-7-9-13(3)10-11-15-14(4)16(20)18(22-5)19(23-6)17(15)21/h8,10H,7,9,11H2,1-6H3/b13-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQWBSBBCSFQGC-JLHYYAGUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CCC=C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019698 |

Source

|

| Record name | Ubiquinone Q2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Ubiquinone-2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006709 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

606-06-4, 7704-04-3, 1339-63-5 |

Source

|

| Record name | Coenzyme Q2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ubiquinone Q2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ubiquinone Q2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007704043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ubiquinone Q2 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08690 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ubiquinone Q2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ubiquinones | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UBIQUINONE Q2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7T5V2W47R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ubiquinone-2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006709 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

An In-depth Technical Guide to the Coenzyme Q2 Biosynthetic Pathway in Eukaryotic Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme Q (CoQ), or ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the mitochondrial electron transport chain. Its biosynthesis is a complex, multi-step process primarily occurring in the mitochondria, involving a suite of nuclear-encoded "Coq" proteins. In eukaryotic cells, the length of the isoprenoid tail of the CoQ molecule is species-specific, with Coenzyme Q10 (CoQ10) being predominant in humans and CoQ6 in the model organism Saccharomyces cerevisiae. This guide focuses on the core biosynthetic pathway leading to the synthesis of Coenzyme Q2 (CoQ2), a short-chain variant of this crucial molecule. We will delve into the enzymatic steps, the formation of the multi-enzyme "synthome," regulatory mechanisms, and detailed experimental protocols for the study of this pathway. This document is intended to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry engaged in the study of mitochondrial metabolism and the development of therapeutics targeting CoQ-related pathologies.

The Coenzyme Q Biosynthetic Pathway: From Precursors to CoQ2

The biosynthesis of Coenzyme Q can be conceptually divided into three main stages: the synthesis of the benzoquinone ring precursor, the formation of the isoprenoid tail, and the condensation of these two moieties followed by a series of modifications to the ring. The core pathway is highly conserved across eukaryotes.

Synthesis of the Benzoquinone Ring Precursor: 4-Hydroxybenzoate (4-HB)

In most eukaryotes, the aromatic precursor for the benzoquinone ring is 4-hydroxybenzoate (4-HB). 4-HB is derived from the amino acid tyrosine through a series of enzymatic steps that are not yet fully elucidated. In the yeast Saccharomyces cerevisiae, 4-HB can also be synthesized from chorismate via the shikimate pathway[1].

Synthesis of the Isoprenoid Tail: Geranyl Diphosphate (GPP)

The length of the isoprenoid tail of the CoQ molecule is determined by a species-specific polyprenyl diphosphate synthase[2][3]. For the synthesis of CoQ2, a two-isoprenoid unit tail is required. This C10 tail is in the form of geranyl diphosphate (GPP). GPP is synthesized in the mevalonate pathway from the precursor isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP)[1][2]. The enzyme responsible for synthesizing the polyprenyl diphosphate is Coq1 in yeast. While Coq1 in S. cerevisiae primarily synthesizes a hexaprenyl diphosphate for CoQ6, it is understood that polyprenyl synthases can have varying product specificities. For the synthesis of the C10 tail of CoQ2, a geranyl diphosphate synthase would be required.

Condensation and Ring Modifications

The subsequent steps of the pathway involve the condensation of 4-HB with the isoprenoid tail, followed by a series of modifications including hydroxylations, methylations, and a decarboxylation. These reactions are catalyzed by a set of "Coq" proteins, many of which assemble into a multi-enzyme complex on the matrix side of the inner mitochondrial membrane, known as the CoQ synthome or Complex Q.

The key enzymatic steps for the formation of CoQ2 are as follows:

-

Prenylation: The enzyme 4-hydroxybenzoate:polyprenyltransferase, encoded by the COQ2 gene, catalyzes the condensation of 4-hydroxybenzoate (4-HB) with geranyl diphosphate (GPP) to form 3-geranyl-4-hydroxybenzoate.

-

Hydroxylation (C5): The FAD-dependent monooxygenase Coq6 hydroxylates the benzene ring at position C5.

-

O-methylation (C5-OH): The methyltransferase Coq3, using S-adenosyl methionine (SAM) as a methyl group donor, methylates the hydroxyl group at C5.

-

Decarboxylation (C1): An as-yet-unidentified enzyme catalyzes the decarboxylation of the C1 carboxyl group.

-

Hydroxylation (C6): The hydroxylase Coq7 adds a hydroxyl group at the C6 position.

-

C-methylation (C2): The methyltransferase Coq5, also using SAM, adds a methyl group at the C2 position.

-

O-methylation (C6-OH): The final step is another methylation reaction catalyzed by Coq3, which adds a methyl group to the C6 hydroxyl, yielding Coenzyme Q2.

The proteins Coq4, Coq8, Coq9, Coq10, and Coq11 are also essential for the stability and function of the CoQ synthome, though they may not have direct catalytic roles in the modification of the quinone ring.

Quantitative Data on Coenzyme Q Biosynthesis

Quantitative data on the kinetics of the individual Coq enzymes are limited in the literature. However, studies on respiratory complexes and the effects of CoQ analogs provide some insights. Additionally, relative quantification of CoQ levels in various mutant strains highlights the importance of each Coq protein.

| Parameter | Value | Organism/System | Comments | Reference |

| CoQ6 Levels in coq mutants (% of Wild-Type) | S. cerevisiae | |||

| coq10Δ | ~40% | S. cerevisiae | Coq10 is believed to be a CoQ chaperone. | |

| coq11Δ | ~120% | S. cerevisiae | Deletion of COQ11 leads to a modest increase in CoQ6. | |

| coq10Δcoq11Δ | ~80% | S. cerevisiae | Deletion of COQ11 partially rescues the CoQ6 defect in a coq10Δ mutant. | |

| Kinetic Parameters of NADH:ubiquinone oxidoreductase (Complex I) | Bovine Heart Mitochondria | |||

| Km for CoQ1 | ~20 µM | Bovine Heart Submitochondrial Particles | CoQ1 is a water-soluble analog of CoQ. | |

| Km for CoQ1 (CoQ10-depleted) | ~60 µM | Bovine Heart Submitochondrial Particles | Suggests endogenous CoQ10 is required for the proper structure of the acceptor site. | |

| General Enzyme Activity | ||||

| Coq5 C-methyltransferase activity | Detectable in coq5-3 mutant | S. cerevisiae mitochondria | Although the protein level is dramatically decreased, some activity remains. |

Experimental Protocols

Quantification of Coenzyme Q2 by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the extraction and quantification of CoQ2 from eukaryotic cells, adapted from established methods for other CoQ isoforms.

Objective: To quantify the cellular levels of Coenzyme Q2.

Materials:

-

Cell pellet

-

Internal Standard (e.g., CoQ9 or a commercially available deuterated CoQ2 standard)

-

Methanol

-

Chloroform

-

n-Hexane

-

1-Propanol

-

Sterile water

-

Nitrogen gas supply

-

HPLC system with a UV or electrochemical detector

-

Reversed-phase C18 column (e.g., 125 mm x 4 mm, 5 µm particle size)

Methodology:

-

Cell Harvesting: Harvest cells by centrifugation (e.g., 3000 x g for 5 minutes at 4°C). Wash the pellet with sterile water and record the wet weight.

-

Lipid Extraction: a. Resuspend the cell pellet in a solution of methanol and chloroform (e.g., 2:1 v/v). b. Add the internal standard to the mixture. c. Vortex vigorously for 5-10 minutes to lyse the cells and extract the lipids. d. Add sterile water to induce phase separation. e. Centrifuge at 1500 x g for 10 minutes at 4°C to separate the phases. f. Carefully collect the lower organic phase containing the lipids.

-

Sample Preparation: a. Dry the lipid extract under a stream of nitrogen gas. b. Reconstitute the dried lipid extract in a suitable solvent for HPLC injection (e.g., methanol/isopropanol or ethanol).

-

HPLC Analysis: a. Inject the reconstituted sample into the HPLC system. b. Use a reversed-phase C18 column. c. Employ an isocratic mobile phase, for example, a mixture of methanol and n-hexane or acetonitrile, tetrahydrofuran, and water. d. Set the flow rate (e.g., 0.8-1.2 ml/min) and column temperature (e.g., 30°C). e. Detect CoQ2 using a UV detector at 275 nm or an electrochemical detector for higher sensitivity. f. Quantify the CoQ2 peak by comparing its area to the peak area of the internal standard, using a standard curve for absolute quantification.

Isolation and Analysis of the CoQ Synthome by Blue Native PAGE (BN-PAGE)

This protocol describes the isolation of the CoQ synthome from mitochondria for analysis by Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE).

Objective: To analyze the composition and assembly of the CoQ synthome.

Materials:

-

Yeast or mammalian cells

-

Mitochondria isolation buffer (e.g., 0.6 M sorbitol, 20 mM HEPES pH 7.4, 1 mM EDTA)

-

Digitonin or n-dodecyl-β-D-maltoside

-

BN-PAGE running buffers (Anode and Cathode buffers)

-

Coomassie Brilliant Blue G-250

-

BN-PAGE gradient gel (e.g., 3-12%)

-

Electrophoresis system for native gels

-

Western blotting apparatus and reagents

Methodology:

-

Mitochondria Isolation: a. Grow and harvest cells expressing a tagged Coq protein (e.g., Coq8-TAP) for subsequent affinity purification if desired. b. Isolate mitochondria by differential centrifugation.

-

Solubilization of Mitochondrial Membranes: a. Resuspend the mitochondrial pellet in a buffer containing a mild non-ionic detergent like digitonin or n-dodecyl-β-D-maltoside to solubilize the inner mitochondrial membrane proteins while preserving protein complexes. b. Incubate on ice for 20-30 minutes. c. Centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet unsolubilized material.

-

Sample Preparation for BN-PAGE: a. To the supernatant, add Coomassie Brilliant Blue G-250. The dye binds to the protein complexes, conferring a negative charge necessary for migration in the electric field.

-

Blue Native PAGE: a. Load the samples onto a BN-PAGE gradient gel. b. Perform electrophoresis at 4°C. Initially run at a lower voltage (e.g., 100 V) and then increase to a higher voltage (e.g., 250 V).

-

Analysis: a. In-gel Activity Stains: The activity of respiratory chain complexes can be visualized directly in the gel. b. Western Blotting: Transfer the separated protein complexes to a PVDF membrane. Probe with antibodies against specific Coq proteins to identify the components of the CoQ synthome. c. Second Dimension SDS-PAGE: Excise the lane from the BN-PAGE gel and run it on a denaturing SDS-PAGE gel to separate the individual subunits of the protein complexes.

Visualization of Pathways and Workflows

Coenzyme Q2 Biosynthetic Pathway

Caption: The biosynthetic pathway of Coenzyme Q2 in eukaryotic cells.

Experimental Workflow for CoQ Synthome Analysis

Caption: Workflow for the analysis of the CoQ synthome using 2D Blue Native PAGE.

Regulation of Coenzyme Q Biosynthesis

References

Coenzyme Q2: A Core Component of Cellular Respiration and Redox Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme Q2 (CoQ2), a member of the ubiquinone family, is a critical lipid-soluble molecule primarily located in the inner mitochondrial membrane. While structurally similar to the more extensively studied Coenzyme Q10 (CoQ10), CoQ2 possesses a shorter isoprenoid tail, conferring distinct biochemical properties. Its fundamental role lies in serving as an electron carrier within the mitochondrial electron transport chain (ETC), facilitating the transfer of electrons from Complex I and Complex II to Complex III. This process is essential for the generation of the proton gradient that drives ATP synthesis. Beyond its bioenergetic function, CoQ2 is a key intermediate in the biosynthesis of longer-chain coenzymes. Emerging evidence also points to its involvement in redox signaling and the induction of apoptosis, highlighting its multifaceted role in cellular physiology and pathology. This guide provides a comprehensive overview of CoQ2's function, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in their exploration of this vital biomolecule.

Biochemical and Biophysical Properties of Coenzyme Q2

Coenzyme Q2, also known as Ubiquinone-2, is characterized by a 1,4-benzoquinone ring and a short isoprenoid tail consisting of two isoprene units.[1] This structural feature makes it more water-soluble than its longer-chain counterparts like CoQ10. The redox-active quinone head allows CoQ2 to exist in three states: the fully oxidized ubiquinone, the partially reduced semiquinone radical, and the fully reduced ubiquinol.[2][3] This capacity for one- and two-electron transfers is central to its function in the electron transport chain.[3][4]

Data Presentation: Physicochemical and Kinetic Properties

| Property | Value | Notes |

| Molecular Formula | C₁₉H₂₆O₄ | |

| Molecular Weight | 318.4 g/mol | |

| Redox Potential (E'₀) | Approx. +0.10 V | The redox potential is similar to other CoQ species, though specific values for CoQ2 are not extensively reported. This value facilitates electron transfer from NADH (E'₀ = -0.32 V) and succinate (E'₀ = +0.03 V) to Complex III (cytochrome c1, E'₀ = +0.23 V). |

| Km for Complex I (Bovine Heart Mitochondria) | ~20 µM | This value is comparable to that of CoQ1, another short-chain analog. |

| Vmax for Complex I (Bovine Heart Mitochondria) | Lower than CoQ1 and CoQ10 | The shorter isoprenoid tail of CoQ2 leads to a less efficient mode of electron transfer compared to longer-chain homologs. |

| Tissue Concentration | Low / Transient | CoQ2 is primarily a biosynthetic intermediate and does not accumulate to high levels in most tissues under normal physiological conditions. |

| Solubility | Soluble in ethanol and DMF |

Core Function in the Mitochondrial Electron Transport Chain

Coenzyme Q2 functions as a mobile electron carrier, shuttling electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) to Complex III (cytochrome bc1 complex). The reduction of ubiquinone to ubiquinol by Complexes I and II is coupled to the translocation of protons across the inner mitochondrial membrane by Complex I, contributing to the proton-motive force that drives ATP synthesis. The re-oxidation of ubiquinol by Complex III releases further protons into the intermembrane space.

Due to its shorter isoprenoid tail, the interaction of CoQ2 with the respiratory complexes may differ from that of CoQ10. While it is an effective substrate for Complex I, its efficiency can be lower. The length of the isoprenoid tail is believed to influence the positioning and mobility of the coenzyme within the mitochondrial membrane, thereby affecting the kinetics of electron transfer.

Diagram: Electron Flow Through the Coenzyme Q2 Junction

References

- 1. Rapid HPLC method reveals dynamic shifts in coenzyme Q redox state - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A sensitive mass spectrometric assay for mitochondrial CoQ pool redox state in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. article.imrpress.com [article.imrpress.com]

- 4. Mitochondrial Coenzyme Q Redox Homeostasis and Reactive Oxygen Species Production [imrpress.com]

Coenzyme Q2: An In-depth Technical Guide on its Role as a Lipid-Soluble Antioxidant

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coenzyme Q2 (CoQ2), a member of the ubiquinone family, is a critical lipid-soluble antioxidant endogenous to cellular membranes. While Coenzyme Q10 is more widely studied in humans, the shorter isoprenoid tail of CoQ2 confers distinct physicochemical properties that enhance its antioxidant efficacy within the lipid bilayer. This technical guide provides a comprehensive overview of CoQ2's role in mitigating oxidative stress, with a focus on its mechanism of action, relevant signaling pathways, and the experimental methodologies used to characterize its antioxidant properties. Quantitative data from studies on short-chain coenzyme Q homologues are presented to offer a comparative perspective on its potency.

Introduction: The Antioxidant Properties of Coenzyme Q2

Coenzyme Q2, or ubiquinone-2, is comprised of a redox-active benzoquinone head and a short isoprenoid tail containing two isoprene units. This structure dictates its localization within the hydrophobic core of cellular membranes. The antioxidant capacity of CoQ2 is primarily attributed to its reduced form, ubiquinol-2 (CoQ2H2). Within the lipid bilayer, CoQ2H2 acts as a potent scavenger of free radicals, thereby protecting membrane lipids, proteins, and DNA from oxidative damage.[1][2]

The shorter isoprenoid tail of CoQ2 is believed to enhance its mobility and positioning within the membrane, potentially leading to greater antioxidant activity compared to its longer-chain counterparts like CoQ10.[3] Research indicates that the antioxidant efficiency of ubiquinols in membranes increases as the length of their isoprenoid chain shortens, with the inhibitory action of short-chain ubiquinols on lipid peroxidation following the order of Q1 > Q2 > Q3 > Q4.[3]

Mechanism of Action as a Lipid-Soluble Antioxidant

The primary antioxidant mechanism of Coenzyme Q2 involves the donation of hydrogen atoms from its reduced form, ubiquinol-2, to lipid peroxyl radicals, thus terminating the chain reaction of lipid peroxidation.

-

Direct Radical Scavenging: Ubiquinol-2 directly reacts with lipid peroxyl radicals (LOO•), neutralizing them and forming a lipid hydroperoxide (LOOH) and a ubisemiquinone radical (CoQ2H•). This ubisemiquinone radical is relatively stable and can be recycled back to its active ubiquinol form.

-

Regeneration of Vitamin E: Ubiquinol-2 can regenerate α-tocopherol (vitamin E) from the α-tocopheroxyl radical, thereby restoring the antioxidant capacity of this essential vitamin. This synergistic interaction enhances the overall protection against lipid peroxidation.

-

Redox Cycling: The oxidized ubiquinone-2 can be reduced back to the active ubiquinol-2 form by various cellular enzymes, including mitochondrial complex I and II, ensuring a continuous supply of the active antioxidant.

Signaling Pathway: Inhibition of Lipid Peroxidation

The following diagram illustrates the central role of Coenzyme Q2 in halting the propagation of lipid peroxidation within a cellular membrane.

Caption: CoQ2's role in halting lipid peroxidation.

Quantitative Data on Antioxidant Activity

Direct quantitative data for Coenzyme Q2 is limited in the scientific literature. However, studies comparing the antioxidant activities of various Coenzyme Q homologues provide valuable insights into its efficacy. The general trend observed is that shorter-chain ubiquinones exhibit more potent antioxidant activity in membrane systems.

Table 1: Comparative Antioxidant Activity of Coenzyme Q Homologues

| Coenzyme Q Homologue | Model System | Assay | Key Finding |

| CoQ1, CoQ2, CoQ3, CoQ4 | Membranes | Lipid Peroxidation Inhibition | More potent inhibitors than longer-chain homologues (Q5-Q10).[3] |

| CoQ1, CoQ2, CoQ3, CoQ4 | Membranes | Lipid Peroxidation Inhibition | Antioxidant efficiency decreases in the order Q1 > Q2 > Q3 > Q4. |

| CoQ9 | Rat Hepatocytes | AAPH-induced Injury | Acts as a potential antioxidant regardless of cellular concentration. |

| CoQ10 | Rat Hepatocytes | AAPH-induced Injury | Acts as an antioxidant in cells where it is the predominant homologue. |

Table 2: IC50 Values for Antioxidant Activity of Ubiquinol-10 (for comparison)

| Antioxidant | Assay | IC50 (mM) | Reference |

| Ubiquinol-10 | DPPH | 0.387 | |

| Ubiquinol-10 | ABTS | 0.219 - 0.226 |

Note: The IC50 values represent the concentration required to scavenge 50% of the free radicals in the respective assays. Lower values indicate higher antioxidant activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the lipid-soluble antioxidant activity of compounds like Coenzyme Q2.

Experimental Workflow: Assessing Antioxidant Efficacy

This diagram outlines a typical workflow for evaluating the antioxidant potential of Coenzyme Q2 in a cellular or liposomal model.

Caption: A typical workflow for antioxidant assessment.

Protocol 1: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

Objective: To quantify the extent of lipid peroxidation in a biological sample by measuring the formation of malondialdehyde (MDA), a secondary oxidation product.

Materials:

-

Biological sample (e.g., liposomes, cell lysate, tissue homogenate)

-

Tris-HCl buffer (pH 7.4)

-

Thiobarbituric acid (TBA) solution (0.67% w/v)

-

Trichloroacetic acid (TCA) solution (15% w/v)

-

Butylated hydroxytoluene (BHT) in ethanol

-

MDA standard for calibration curve

Procedure:

-

Sample Preparation: Homogenize or lyse the biological sample in cold Tris-HCl buffer.

-

Reaction Mixture: To 100 µL of the sample, add 200 µL of ice-cold 15% TCA and a small volume of BHT solution to prevent further oxidation during the assay.

-

Protein Precipitation: Vortex the mixture and centrifuge at 1200 x g for 15 minutes at 4°C to precipitate proteins.

-

Color Reaction: Transfer 200 µL of the supernatant to a new tube and add 200 µL of 0.67% TBA solution.

-

Incubation: Incubate the mixture in a boiling water bath for 15 minutes.

-

Cooling and Measurement: Cool the samples to room temperature and measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.

-

Quantification: Determine the concentration of MDA in the samples by comparing the absorbance values to a standard curve prepared with known concentrations of MDA.

Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of Coenzyme Q2 in a cell-free system.

Materials:

-

Coenzyme Q2 solution (in a suitable solvent like ethanol)

-

DPPH solution (0.1 mM in ethanol)

-

Ethanol (or other suitable solvent)

-

Positive control (e.g., Trolox, Ascorbic Acid)

Procedure:

-

Preparation of Reagents: Prepare a stock solution of Coenzyme Q2 and a series of dilutions. Prepare the DPPH working solution.

-

Reaction Setup: In a 96-well microplate, add 100 µL of the Coenzyme Q2 solution (or positive control/blank) to each well.

-

Initiation of Reaction: Add 100 µL of the DPPH solution to each well, mix, and incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of Coenzyme Q2.

Conclusion and Future Directions

Coenzyme Q2 is a potent lipid-soluble antioxidant with a mechanism of action centered on the donation of hydrogen atoms from its reduced ubiquinol form to terminate lipid peroxidation chain reactions. Its short isoprenoid tail likely enhances its antioxidant efficacy within cellular membranes compared to longer-chain homologues. While direct quantitative data for CoQ2 is not abundant, comparative studies strongly support its significant role in cellular antioxidant defense.

For researchers and drug development professionals, Coenzyme Q2 and its analogues represent a promising area of investigation for therapeutic interventions in pathologies associated with oxidative stress. Future research should focus on obtaining more precise quantitative data on the antioxidant capacity of CoQ2 in various in vitro and in vivo models. Furthermore, exploring the specific interactions of CoQ2 with membrane components and its influence on cellular signaling pathways beyond direct radical scavenging will be crucial in fully elucidating its biological functions and therapeutic potential.

References

- 1. Antioxidant role of cellular reduced coenzyme Q homologs and alpha-tocopherol in free radical-induced injury of hepatocytes isolated from rats fed diets with different vitamin E contents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coenzyme Q and Its Role in the Dietary Therapy against Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Coenzyme Q2's Involvement in Metabolic Pathways Beyond Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme Q (CoQ), a vital component of the mitochondrial electron transport chain, is increasingly recognized for its multifaceted roles in metabolic pathways extending beyond cellular respiration. This technical guide provides an in-depth exploration of the functions of Coenzyme Q2 (CoQ2), a specific isoform of CoQ, in non-respiratory metabolic processes. We delve into its critical involvement in de novo pyrimidine biosynthesis, mitochondrial sulfide oxidation, and its function as a potent lipophilic antioxidant in the suppression of ferroptosis. This document summarizes key quantitative data, provides detailed experimental protocols for the study of these pathways, and presents visual diagrams of the involved signaling and metabolic cascades to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Coenzyme Q (ubiquinone) is a lipid-soluble molecule comprising a quinone head group and a polyisoprenoid tail. While its canonical role as an electron carrier between respiratory Complexes I/II and Complex III is well-established, the broader implications of CoQ in cellular metabolism are an active area of research. Coenzyme Q2 (CoQ2), with its two-isoprenyl unit tail, serves as an essential cofactor for several mitochondrial enzymes that are not directly part of the respiratory chain but are integrated into other vital metabolic pathways.[1][2] Understanding these non-respiratory functions is crucial for elucidating the pathophysiology of CoQ deficiencies and for the development of novel therapeutic strategies.

This guide focuses on three key non-respiratory functions of CoQ2:

-

De novo Pyrimidine Biosynthesis: Its role as an electron acceptor for dihydroorotate dehydrogenase (DHODH).

-

Sulfide Oxidation: Its function as a cofactor for sulfide:quinone oxidoreductase (SQR).

-

Antioxidant and Anti-ferroptotic Roles: Its capacity to act as a lipid-soluble antioxidant to protect cellular membranes from oxidative damage and suppress ferroptosis.

Coenzyme Q2 in De Novo Pyrimidine Biosynthesis

The de novo synthesis of pyrimidines is an essential pathway for the production of nucleotides required for DNA and RNA synthesis. Dihydroorotate dehydrogenase (DHODH) is a key flavin-dependent enzyme in this pathway, catalyzing the oxidation of dihydroorotate to orotate.[3][4] This reaction is coupled to the reduction of Coenzyme Q, making it a crucial link between pyrimidine metabolism and the mitochondrial electron transport chain.[5]

The Role of CoQ2 in the DHODH Reaction

DHODH is located on the inner mitochondrial membrane and utilizes CoQ2 as its physiological electron acceptor. The enzyme follows a ping-pong kinetic mechanism where dihydroorotate first reduces the FMN cofactor of DHODH to FMNH2. Subsequently, CoQ2 binds to the enzyme and is reduced to ubiquinol (CoQH2), regenerating the oxidized FMN. The re-oxidation of CoQH2 by Complex III of the respiratory chain further links this pathway to cellular respiration.

Quantitative Impact of CoQ2 Deficiency on Pyrimidine Synthesis

CoQ deficiency has been shown to impair de novo pyrimidine synthesis, leading to decreased cell growth that can be rescued by uridine supplementation. This highlights the critical role of CoQ in this pathway.

| Model System | CoQ Deficiency Level | Effect on Pyrimidine Synthesis/Cell Growth | Reference |

| Human Fibroblasts (COQ2 mutation) | 33-45% of control polyprenyl-pHB transferase activity | Impaired cell growth, rescued by uridine supplementation. | |

| Yeast (coq2 mutant) | ~59% of wild-type CoQ6 levels | Decreased growth on respiratory-chain dependent medium. | |

| Human Fibroblasts (4-nitrobenzoate treatment) | Induces a range of CoQ10 deficiencies | Cell growth inhibition, indicating impaired pyrimidine synthesis. |

Signaling Pathway Diagram

Caption: Coenzyme Q2's role in the de novo pyrimidine synthesis pathway.

Coenzyme Q2 in Mitochondrial Sulfide Oxidation

Hydrogen sulfide (H2S) is a signaling molecule and a potential toxin that needs to be metabolized. The mitochondrial sulfide oxidation pathway is the primary route for H2S detoxification. Sulfide:quinone oxidoreductase (SQR) is the first and rate-limiting enzyme in this pathway, catalyzing the oxidation of H2S.

The Role of CoQ2 in the SQR Reaction

SQR is an inner mitochondrial membrane-bound flavoprotein that couples the oxidation of H2S to the reduction of Coenzyme Q. The electrons from H2S oxidation are transferred via the FAD cofactor of SQR to CoQ2, reducing it to CoQH2. CoQH2 then donates these electrons to Complex III of the respiratory chain.

Quantitative Impact of CoQ2 Deficiency on Sulfide Oxidation

Severe CoQ deficiency leads to a significant reduction in SQR protein levels and activity, resulting in the accumulation of H2S and impaired sulfide metabolism. This impairment is proportional to the degree of CoQ deficiency.

| Model System | Residual CoQ Level | Effect on SQR and Sulfide Metabolism | Reference |

| Human Fibroblasts (Primary CoQ deficiency) | 13.4% - 54% of normal | Proportional reduction in SQR activity. | |

| Pdss2kd/kd Mice (Kidney) | ~15% | Reduced SQR protein levels, H2S accumulation, glutathione depletion. | |

| Coq9R239X Mice (Cerebrum) | 10-15% | Reduced SQR levels and activity, alteration of mitochondrial sulfide metabolism. | |

| Coq9Q95X Mice (Cerebrum) | 40-50% | Less severe impact on sulfide metabolism compared to Coq9R239X mice. |

Signaling Pathway Diagram

Caption: Coenzyme Q2's role in the mitochondrial sulfide oxidation pathway.

Coenzyme Q2 as a Lipophilic Antioxidant and Ferroptosis Suppressor

Beyond its role as an electron carrier, the reduced form of Coenzyme Q, ubiquinol (CoQH2), is a potent lipid-soluble antioxidant that protects cellular membranes, proteins, and DNA from oxidative damage.

Antioxidant Mechanism

CoQH2 can directly neutralize free radicals, thereby inhibiting the initiation and propagation of lipid peroxidation. It can also regenerate other antioxidants, such as α-tocopherol (vitamin E), from their radical forms. This antioxidant function is crucial in the high-oxidative environment of the mitochondrial inner membrane.

Suppression of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. CoQ has been identified as a key suppressor of ferroptosis. The enzyme ferroptosis suppressor protein 1 (FSP1) reduces CoQ to CoQH2 at the plasma membrane, which then acts as a radical-trapping antioxidant to halt lipid peroxidation and prevent ferroptotic cell death.

Signaling Pathway Diagram

Caption: Coenzyme Q2's role in antioxidant defense and ferroptosis suppression.

Experimental Protocols

Assay for Sulfide:Quinone Oxidoreductase (SQR) Activity

This protocol measures SQR activity by monitoring the reduction of a CoQ analog spectrophotometrically.

-

Principle: SQR activity is determined by following the reduction of Coenzyme Q1 (CoQ1) at 278 nm in the presence of H2S.

-

Reagents:

-

Mitochondrial protein extract

-

100 mM potassium phosphate buffer (pH 7.5)

-

58 µM Coenzyme Q1 (CoQ1)

-

1 mM sodium sulfite

-

2 mM sodium cyanide

-

4 µM rotenone

-

96 µM H2S (sodium hydrosulfide, NaHS)

-

Dithiothreitol (DTT)

-

-

Procedure:

-

In a cuvette, add the mitochondrial protein extract to the potassium phosphate buffer under anaerobic conditions.

-

Sequentially add CoQ1, sodium sulfite, sodium cyanide, and rotenone.

-

Initiate the reaction by adding H2S.

-

Monitor the decrease in absorbance at 278 nm, which corresponds to the reduction of CoQ1.

-

After the reaction, add DTT to fully reduce the remaining CoQ1 for baseline correction.

-

Calculate the rate of CoQ1 reduction and normalize to the total protein concentration.

-

Assay for Dihydroorotate Dehydrogenase (DHODH) Activity

This protocol measures DHODH activity in cell extracts using a spectrophotometric assay.

-

Principle: DHODH activity is measured by following the reduction of an artificial electron acceptor, such as 2,6-dichloroindophenol (DCIP), in the presence of dihydroorotate.

-

Reagents:

-

Cell lysate

-

100 mM potassium phosphate buffer (pH 7.5)

-

Dihydroorotate

-

Coenzyme Q analog (e.g., decylubiquinone)

-

DCIP

-

-

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, cell lysate, and DCIP.

-

Add dihydroorotate to the mixture.

-

Start the reaction by adding the Coenzyme Q analog.

-

Monitor the decrease in absorbance of DCIP at 600 nm.

-

The rate of DCIP reduction is proportional to the DHODH activity.

-

Assessment of Lipid Peroxidation and Ferroptosis

This protocol outlines methods to detect lipid peroxidation, a hallmark of ferroptosis.

-

Principle: Lipid peroxidation can be assessed using fluorescent probes that are sensitive to oxidation.

-

Reagents:

-

Live cells

-

Ferroptosis inducers (e.g., erastin, RSL3)

-

Ferroptosis inhibitors (e.g., ferrostatin-1)

-

Fluorescent probes for lipid ROS (e.g., BODIPY 581/591 C11)

-

-

Procedure:

-

Treat cells with ferroptosis inducers and/or inhibitors.

-

Load the cells with the fluorescent lipid peroxidation probe.

-

Analyze the cells using flow cytometry or fluorescence microscopy to quantify the level of lipid ROS.

-

An increase in fluorescence indicates lipid peroxidation. The prevention of this increase by ferroptosis inhibitors confirms the occurrence of ferroptosis.

-

Experimental Workflow Diagram

References

- 1. Method for detecting CoQ10 incorporation in the mitochondrial respiratory chain supercomplex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity characterization of sulfide:quinone oxidoreductase variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. mdpi.com [mdpi.com]

- 5. Missense mutation of the COQ2 gene causes defects of bioenergetics and de novo pyrimidine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Genetic Regulation of Coenzyme Q2 Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme Q2 (COQ2), a key enzyme in the biosynthesis of Coenzyme Q10 (CoQ10), plays a critical role in mitochondrial bioenergetics and cellular antioxidant defense. The expression of the COQ2 gene is intricately regulated by a network of transcription factors and signaling pathways that respond to cellular metabolic status and stress signals. This technical guide provides a comprehensive overview of the genetic regulation of COQ2 expression, detailing the core regulatory elements, signaling cascades, and experimental methodologies used to elucidate these mechanisms.

Core Regulatory Transcription Factors and Signaling Pathways

The regulation of COQ2 expression is complex, involving transcription factors that respond to oxidative stress, cellular energy status, and other stimuli. While direct experimental validation for all factors in the context of the human COQ2 gene is an ongoing area of research, several key pathways and transcription factors have been implicated.

Oxidative Stress Response and Nrf2

Oxidative stress is a potent modulator of CoQ10 biosynthesis.[1] The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, activating the transcription of a wide array of cytoprotective genes.[2][3] Studies have shown that CoQ10 supplementation can activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes.[4][5] While direct binding of Nrf2 to the COQ2 promoter has not been definitively demonstrated in all contexts, the functional link between oxidative stress, Nrf2 activation, and CoQ10 metabolism suggests a likely regulatory role.

The proposed signaling pathway is as follows:

PKA/CREB Signaling Pathway

The Protein Kinase A (PKA) signaling pathway, often activated by cyclic AMP (cAMP), culminates in the phosphorylation and activation of the cAMP response element-binding protein (CREB). Activated CREB binds to cAMP response elements (CREs) in the promoters of target genes to modulate their transcription. While a direct interaction of CREB with the COQ2 promoter has not been extensively documented, the presence of putative CREB binding sites in the promoter region and the known role of PKA/CREB in regulating metabolic genes suggest it as a potential regulatory mechanism.

A generalized workflow for investigating CREB's effect on a target promoter is as follows:

PGC-1α and Mitochondrial Biogenesis

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis. It co-activates nuclear respiratory factors (NRFs), which in turn regulate the expression of nuclear-encoded mitochondrial proteins, including components of the respiratory chain. Given that CoQ10 is an essential component of the electron transport chain, it is highly probable that PGC-1α indirectly or directly influences COQ2 expression as part of the broader program of mitochondrial biogenesis. Overexpression of PGC-1α has been shown to increase mitochondrial DNA content and the expression of mitochondrial proteins.

The logical relationship can be visualized as:

Quantitative Data on COQ2 Expression

Quantitative analysis of COQ2 gene expression provides crucial insights into its regulation. While comprehensive datasets are still emerging, existing studies provide valuable information.

| Condition | Cell/Tissue Type | Fold Change in COQ2 mRNA | Reference |

| Oxidative Stress (e.g., H₂O₂) | Human Fibroblasts | Data Needed | |

| Nrf2 Activation (e.g., Sulforaphane) | Human Hepatocytes | Data Needed | |

| PGC-1α Overexpression | Mouse Skeletal Muscle | Data Needed | |

| Diabetes (Hyperglycemia) | Rat Liver | Significant decrease in Nrf2, potential impact on COQ2 |

Note: "Data Needed" indicates that while the pathway is implicated, specific quantitative fold-changes for COQ2 mRNA under these precise conditions were not explicitly found in the reviewed literature and represent areas for further investigation.

Experimental Protocols

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Transcription Factor Binding Analysis

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor of interest, such as Nrf2 or CREB.

1. Cross-linking and Chromatin Preparation:

-

Treat cells (e.g., human hepatocytes or fibroblasts) with 1% formaldehyde to cross-link proteins to DNA.

-

Lyse the cells and isolate the nuclei.

-

Sonicate the chromatin to shear the DNA into fragments of 200-600 bp.

2. Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-Nrf2 or anti-phospho-CREB).

-

Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

3. DNA Purification and Library Preparation:

-

Reverse the cross-links by heating.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Prepare a sequencing library from the purified DNA fragments.

4. Sequencing and Data Analysis:

-

Sequence the library on a next-generation sequencing platform.

-

Align the sequence reads to the human genome.

-

Use peak-calling algorithms (e.g., MACS2) to identify regions of enrichment, which represent the binding sites of the transcription factor.

-

Annotate the peaks to identify nearby genes, including COQ2.

For a detailed protocol on Nrf2 ChIP-seq, refer to studies such as Chorley et al. (2012).

Luciferase Reporter Assay for Promoter Activity

This assay is used to determine if a transcription factor or signaling pathway can regulate the transcriptional activity of the COQ2 promoter.

1. Plasmid Construction:

-

Clone the promoter region of the human COQ2 gene upstream of a luciferase reporter gene (e.g., Firefly luciferase) in an expression vector.

-

Co-transfect a second plasmid expressing a different luciferase (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency.

2. Cell Culture and Transfection:

-

Plate cells (e.g., HEK293T or a relevant cell line) in a multi-well plate.

-

Transfect the cells with the COQ2 promoter-luciferase construct, the normalization plasmid, and a plasmid overexpressing the transcription factor of interest (e.g., Nrf2 or a constitutively active form of CREB), or treat with a pathway activator (e.g., forskolin for the PKA/CREB pathway).

3. Luciferase Activity Measurement:

-

After 24-48 hours, lyse the cells.

-

Measure the activity of both Firefly and Renilla luciferases using a luminometer and a dual-luciferase assay kit.

4. Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Compare the normalized luciferase activity between the experimental and control groups to determine the effect of the transcription factor or signaling pathway on COQ2 promoter activity.

Quantitative Real-Time PCR (qPCR) for COQ2 mRNA Expression

qPCR is used to quantify the relative changes in COQ2 mRNA levels in response to various treatments.

1. RNA Extraction and cDNA Synthesis:

-

Treat cells with the desired stimulus (e.g., an oxidative stressor or a signaling pathway activator).

-

Isolate total RNA from the cells using a suitable method (e.g., TRIzol or a column-based kit).

-

Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

2. qPCR Reaction:

-

Prepare a reaction mix containing cDNA, SYBR Green or a TaqMan probe, forward and reverse primers specific for the human COQ2 gene, and a qPCR master mix.

-

Run the reaction in a real-time PCR machine. The cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

3. Data Analysis:

-

Determine the cycle threshold (Ct) value for COQ2 and a reference gene (e.g., GAPDH or ACTB) in each sample.

-

Calculate the relative expression of COQ2 using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to a control group.

Conclusion

The genetic regulation of COQ2 expression is a critical aspect of cellular metabolic homeostasis and the response to stress. The Nrf2, PKA/CREB, and PGC-1α signaling pathways are strongly implicated as key regulators, although further research is needed to fully elucidate the direct interactions and quantitative effects on the human COQ2 gene. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to investigate these regulatory mechanisms in greater detail, ultimately paving the way for novel therapeutic strategies targeting CoQ10 biosynthesis.

References

- 1. Respiratory chain dysfunction and oxidative stress correlate with severity of primary CoQ10 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Emerging Roles of Nrf2 and Phase II Antioxidant Enzymes in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Antioxidant Effects of Coenzyme Q10 against Hyperglycemia-Mediated Oxidative Stress by Focusing on Nrf2/Keap1/HO-1 Signaling Pathway in the Liver of Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Study of Coenzyme Q2 Deficiency Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and characterization of animal models of Coenzyme Q2 (COQ2) deficiency. This document is intended to guide researchers in establishing and utilizing these models to investigate disease pathogenesis and evaluate potential therapeutic interventions.

Introduction to Coenzyme Q2 Deficiency

Coenzyme Q10 (CoQ10) is a vital component of the electron transport chain and a potent antioxidant.[1][2][3] Primary CoQ10 deficiency is a rare, clinically heterogeneous group of disorders caused by mutations in genes involved in its biosynthesis.[3][4] Mutations in the COQ2 gene, which encodes the p-hydroxybenzoate polyprenyltransferase essential for CoQ10 biosynthesis, are a frequent cause of primary CoQ10 deficiency. Clinical manifestations are diverse, ranging from severe neonatal multisystemic disease to later-onset encephalopathy and nephropathy. Animal models are crucial for understanding the pathophysiology of COQ2 deficiency and for the preclinical assessment of novel therapies.

Animal Models of COQ2 Deficiency

Both invertebrate and vertebrate models have been developed to study CoQ deficiency. While Drosophila melanogaster and Caenorhabditis elegans have provided valuable insights, mouse models most closely recapitulate the human disease phenotypes.

Mouse Models

Generation of Coq2 Knockout Mice:

-

CRISPR/Cas9-Mediated Knockout: This is the current method of choice due to its efficiency and reduced timeline compared to traditional methods. The strategy involves the microinjection of Cas9 mRNA and single guide RNAs (sgRNAs) targeting an early exon of the Coq2 gene into fertilized mouse eggs. This leads to the creation of frameshift mutations (insertions or deletions) that result in a non-functional protein. A commercial vendor, Shanghai Model Organisms, has generated a Coq2 knockout mouse by deleting exon 2.

-

Traditional Gene Targeting in Embryonic Stem (ES) Cells: This method involves homologous recombination in ES cells to replace a critical exon of the Coq2 gene with a selection cassette (e.g., neomycin resistance). The modified ES cells are then injected into blastocysts to generate chimeric mice, which are subsequently bred to establish a germline transmission of the knockout allele.

Phenotypes of Coq2 Deficient Mice:

While a comprehensive phenotyping of a dedicated Coq2 knockout mouse is still emerging in the literature, studies on other CoQ deficiency models, such as the Pdss2 mutant mouse, provide strong indications of the expected phenotype. The Pdss2 gene encodes a subunit of the decaprenyl diphosphate synthase, another critical enzyme in the CoQ biosynthesis pathway. The Pdss2kd/kd mouse model exhibits widespread CoQ deficiency and develops a lethal kidney disease characterized by tubulointerstitial nephritis, dilated tubules, and proteinuria. Histological examination reveals mononuclear cell infiltration and proteinaceous casts in the kidneys. These mice also show abnormalities in the mitochondrial respiratory chain. Given that mutations in COQ2 in humans also frequently lead to nephropathy, similar renal phenotypes are anticipated in Coq2 knockout mice.

Data Presentation

Table 1: Coenzyme Q Levels in Pdss2kd/kd Mutant Mice (A Model for CoQ Deficiency)

| Tissue | Genotype | CoQ9 (nmol/g tissue) | CoQ10 (nmol/g tissue) | Reference |

| Kidney | Wild-type | ~45 | ~1.5 | |

| Kidney | Pdss2kd/kd | ~5 | ~0.2 | |

| Liver | Wild-type | ~150 | ~3 | |

| Liver | Pdss2kd/kd | ~20 | ~0.5 |

Table 2: Mitochondrial Respiratory Chain Complex Activities in Fibroblasts from a COQ2-Deficient Patient

| Complex Activity | Patient Fibroblasts (% of control) | Reference |

| Complex I+III | 33-45% | |

| Complex II+III | Decreased |

Experimental Protocols

Generation of Coq2 Knockout Mice using CRISPR/Cas9

Objective: To create a mouse line with a null mutation in the Coq2 gene.

Materials:

-

Cas9 mRNA or protein

-

Synthesized and purified single guide RNAs (sgRNAs) targeting exon 2 of the murine Coq2 gene

-

Fertilized mouse eggs (from a suitable strain, e.g., C57BL/6)

-

Microinjection or electroporation apparatus

-

Pseudopregnant female mice

Protocol:

-

Design and Synthesize sgRNAs: Design two to three sgRNAs targeting the 5' end of exon 2 of the Coq2 gene to maximize the probability of generating a frameshift mutation. Synthesize and purify the sgRNAs.

-

Prepare Injection Mix: Prepare a microinjection mix containing Cas9 mRNA (or protein) and the sgRNAs in an appropriate injection buffer.

-

Microinjection/Electroporation: Microinject the CRISPR/Cas9 mix into the pronucleus of fertilized mouse eggs or deliver it via electroporation.

-

Embryo Transfer: Transfer the injected/electroporated embryos into the oviducts of pseudopregnant female mice.

-

Genotyping of Founder Mice: Screen the resulting pups (F0 generation) for the presence of mutations in the Coq2 gene using PCR amplification of the target region followed by Sanger sequencing.

-

Germline Transmission: Breed the founder mice carrying the desired mutation with wild-type mice to confirm germline transmission and establish a heterozygous knockout line.

-

Colony Expansion: Intercross heterozygous mice to generate homozygous Coq2 knockout mice for experimental studies.

Workflow for CRISPR/Cas9-mediated Knockout Mouse Generation

Caption: Workflow for generating Coq2 knockout mice using CRISPR/Cas9.

Measurement of Coenzyme Q Levels by HPLC

Objective: To quantify the levels of reduced and oxidized CoQ9 and CoQ10 in mouse tissues.

Materials:

-

Mouse tissues (e.g., kidney, liver, brain, muscle)

-

1-propanol, cold

-

Homogenizer

-

Centrifuge

-

HPLC system with coulometric or UV detection

-

Reversed-phase C18 column

-

CoQ9 and CoQ10 standards (reduced and oxidized forms)

Protocol:

-

Sample Preparation:

-

Weigh the frozen tissue sample.

-

Homogenize the tissue in 5-10 volumes of cold 1-propanol on ice.

-

Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm filter.

-

-

HPLC Analysis:

-

Inject the filtered extract onto a reversed-phase C18 column.

-

Use a mobile phase appropriate for the separation of CoQ species (e.g., a mixture of methanol, ethanol, and isopropanol with a supporting electrolyte for electrochemical detection).

-

Detect the oxidized and reduced forms of CoQ9 and CoQ10 using a coulometric detector or a UV detector at approximately 275 nm.

-

-

Quantification:

-

Generate standard curves using known concentrations of purified CoQ9 and CoQ10 standards.

-

Calculate the concentration of CoQ9 and CoQ10 in the tissue samples by comparing their peak areas to the standard curves.

-

Normalize the results to the initial tissue weight.

-

Mitochondrial Respiratory Chain Complex Activity Assays

Objective: To measure the enzymatic activities of the mitochondrial respiratory chain complexes in tissue homogenates or isolated mitochondria.

Materials:

-

Tissue samples (e.g., muscle, kidney) or isolated mitochondria

-

Spectrophotometer or plate reader

-

Specific substrates and inhibitors for each complex (e.g., rotenone for Complex I, malonate for Complex II, antimycin A for Complex III, potassium cyanide for Complex IV)

-

Assay buffers

Protocol (General Principle):

The activities of the respiratory chain complexes are measured spectrophotometrically by following the oxidation or reduction of specific substrates. The activity of citrate synthase, a mitochondrial matrix enzyme, is often used to normalize the results for mitochondrial content.

-

Complex I (NADH:ubiquinone oxidoreductase): Measures the rotenone-sensitive oxidation of NADH.

-

Complex II (Succinate dehydrogenase): Measures the oxidation of succinate.

-

Complex I+III (NADH:cytochrome c reductase): Measures the reduction of cytochrome c using NADH as a substrate.

-

Complex II+III (Succinate:cytochrome c reductase): Measures the reduction of cytochrome c using succinate as a substrate.

-

Complex IV (Cytochrome c oxidase): Measures the oxidation of reduced cytochrome c.

Example: Complex I+III Activity Assay

-

Prepare a reaction buffer containing phosphate buffer, cytochrome c, and KCN.

-

Add the sample (tissue homogenate or isolated mitochondria) to the buffer and incubate.

-

Initiate the reaction by adding NADH.

-

Monitor the increase in absorbance at 550 nm (due to the reduction of cytochrome c) over time.

-

Perform a parallel assay in the presence of rotenone (a Complex I inhibitor) to determine the specific Complex I-dependent activity.

-

Calculate the enzyme activity based on the rate of absorbance change and normalize to protein concentration or citrate synthase activity.

Histological Analysis of Kidney Tissue

Objective: To assess the pathological changes in the kidneys of Coq2 deficient mice.

Materials:

-

Mouse kidneys

-

Formalin or other suitable fixative

-

Paraffin

-

Microtome

-

Hematoxylin and eosin (H&E) stain

-

Periodic acid-Schiff (PAS) stain

-

Microscope

Protocol:

-

Tissue Fixation and Processing:

-

Dissect the kidneys and fix them in 10% neutral buffered formalin for 24-48 hours.

-

Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin.

-

-

Sectioning:

-

Cut 4-5 µm thick sections using a microtome.

-

Mount the sections on glass slides.

-

-

Staining:

-

Deparaffinize and rehydrate the sections.

-

Stain with H&E for general morphology.

-

Stain with PAS to visualize basement membranes and proteinaceous casts.

-

-

Microscopic Examination:

-

Examine the stained sections under a light microscope.

-

Assess for pathological changes such as tubular dilatation, interstitial inflammation (mononuclear cell infiltrates), proteinaceous casts, and glomerular abnormalities.

-

Signaling Pathways and Pathomechanisms

COQ2 deficiency leads to a cascade of cellular dysfunctions, primarily stemming from mitochondrial impairment.

Coenzyme Q Biosynthesis Pathway

Caption: Simplified Coenzyme Q10 biosynthesis pathway highlighting the COQ2 step.

Pathways Affected by COQ2 Deficiency

Caption: Signaling consequences of COQ2 deficiency.

Key Pathomechanisms:

-

Impaired Mitochondrial Respiration: Reduced CoQ10 levels disrupt the transfer of electrons in the respiratory chain, leading to decreased ATP synthesis.

-

Increased Oxidative Stress: The dysfunctional electron transport chain becomes a major source of reactive oxygen species (ROS). This, coupled with the loss of the antioxidant function of the reduced form of CoQ10 (ubiquinol), leads to oxidative damage to lipids, proteins, and DNA.

-

Apoptosis: Increased oxidative stress and ATP depletion can trigger programmed cell death.

-

Impaired Sulfide Oxidation: CoQ is an electron acceptor for sulfide quinone reductase (SQR), the first enzyme in the hydrogen sulfide (H2S) oxidation pathway. CoQ deficiency can lead to the accumulation of toxic levels of H2S.

-

Defective de novo Pyrimidine Synthesis: CoQ10 is a cofactor for dihydroorotate dehydrogenase, an enzyme essential for pyrimidine synthesis. Impairment of this pathway can affect cell growth and proliferation.

Therapeutic Strategies and Preclinical Evaluation

Animal models of COQ2 deficiency are invaluable for testing potential therapeutic interventions.

-

CoQ10 Supplementation: High-dose oral CoQ10 supplementation is the standard treatment for CoQ deficiencies. However, its efficacy can be variable, particularly for neurological symptoms, due to poor bioavailability.

-

Alternative Therapies:

-

Vanillic Acid and 2,4-dihydroxybenzoic acid (2,4-diHB): These are analogs of the CoQ precursor 4-hydroxybenzoic acid and have shown promise in bypassing certain defects in the CoQ biosynthetic pathway in some animal models.

-

Antioxidants: Given the significant role of oxidative stress, antioxidants like glutathione have been shown to rescue some phenotypes in a Drosophila model of CoQ deficiency.

-

The animal models described herein provide a robust platform to evaluate the efficacy of these and other novel therapeutic approaches by assessing their impact on the biochemical, histological, and functional deficits associated with COQ2 deficiency.

References

- 1. Respiratory chain dysfunction and oxidative stress correlate with severity of primary CoQ10 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Missense mutation of the COQ2 gene causes defects of bioenergetics and de novo pyrimidine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genetics of Coenzyme Q10 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Primary Coenzyme Q10 Deficiency: An Update | MDPI [mdpi.com]

Application of Mass Spectrometry for Coenzyme Q2 Analysis

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Coenzyme Q2 (CoQ2), also known as Ubiquinone-2, is a member of the coenzyme Q family, distinguished by the presence of two isoprenoid units in its side chain. While less abundant in mammals compared to Coenzyme Q9 (CoQ9) and Coenzyme Q10 (CoQ10), the analysis of CoQ2 is crucial for understanding its specific biological roles, particularly in certain organisms where it is more prevalent, and in studies involving genetic defects in the coenzyme Q biosynthetic pathway. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a highly sensitive and specific method for the quantification of CoQ2 and its reduced form, ubiquinol-2, in various biological matrices.

This document provides a detailed protocol for the analysis of CoQ2 using LC-MS/MS, based on established methods for other CoQ homologs due to the limited availability of literature specifically detailing CoQ2 analysis. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection.

Key Applications:

-

Metabolic Studies: Investigating the biosynthesis and metabolism of Coenzyme Q.

-

Clinical Research: Studying diseases associated with Coenzyme Q deficiency where the profile of different CoQ homologs may be altered.

-

Drug Development: Assessing the impact of drugs on Coenzyme Q metabolism.

-

Cell Biology: Understanding the specific roles of different CoQ homologs in cellular processes like electron transport and antioxidant defense.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of CoQ2 from biological samples such as plasma, tissues, or cultured cells. The key challenge in CoQ analysis is the instability of the reduced form (ubiquinol), which is prone to oxidation. Therefore, all steps should be performed quickly and on ice.

Materials:

-

1-propanol, ice-cold

-

Hexane, HPLC grade

-

Methanol, HPLC grade

-

Ammonium formate

-

Butylated hydroxytoluene (BHT) or another suitable antioxidant

-

Internal Standard (IS): A deuterated analog of a CoQ homolog (e.g., d6-CoQ10) is recommended. Since a specific CoQ2 internal standard may not be commercially available, another CoQ homolog can be used, but validation of its recovery and ionization relative to CoQ2 is necessary.

Procedure for Plasma/Serum:

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum.

-

Add 10 µL of the internal standard solution.

-

Add 400 µL of ice-cold 1-propanol containing an antioxidant (e.g., 0.1% BHT) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the solvent under a stream of nitrogen gas.

-

Reconstitute the sample in 100 µL of the mobile phase (e.g., methanol with 2 mM ammonium formate) for LC-MS/MS analysis.

Procedure for Tissues or Cells:

-

Weigh a small amount of tissue (e.g., 10-20 mg) or a cell pellet.

-

Add a 5-fold volume of ice-cold lysis buffer (e.g., PBS with an antioxidant).

-

Homogenize the sample on ice using a tissue homogenizer or sonicator.

-

Take a small aliquot for protein quantification.

-

To 100 µL of the homogenate, add 10 µL of the internal standard solution.

-

Add 400 µL of ice-cold 1-propanol with antioxidant.

-

Follow steps 4-8 from the plasma/serum protocol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Parameters (Typical):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase: Isocratic elution with methanol containing 2 mM ammonium formate is often effective. A gradient may be required for more complex samples.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

MS/MS Parameters (Theoretical for CoQ2):

The following Multiple Reaction Monitoring (MRM) transitions are proposed for CoQ2 based on its molecular weight (318.18 g/mol ) and the characteristic fragmentation of the benzoquinone head group. It is recommended to confirm these transitions by direct infusion of a CoQ2 standard if available.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Precursor Ions: Coenzyme Q homologs are often detected as ammonium adducts ([M+NH4]+) or protonated molecules ([M+H]+). The reduced form (ubiquinol) has a mass 2 Da higher than the oxidized form (ubiquinone).

-

Ubiquinone-2 (Oxidized):

-

[M+H]+: m/z 319.19

-

[M+NH4]+: m/z 336.22

-

-

Ubiquinol-2 (Reduced):

-

[M+H]+: m/z 321.21

-

[M+NH4]+: m/z 338.23

-

-

-

Product Ion: A common product ion for CoQ homologs resulting from the fragmentation of the benzoquinone head is m/z 197.1.[1] This is a reliable choice for the product ion in MRM analysis.

-

MRM Transitions (Proposed):

-

Ubiquinone-2: 336.22 -> 197.1

-

Ubiquinol-2: 338.23 -> 197.1

-

Data Analysis:

Quantification is achieved by integrating the peak areas of the MRM transitions for CoQ2 and its reduced form and comparing them to the peak area of the internal standard. A standard curve should be prepared using known concentrations of a CoQ2 standard (if available) or a closely related homolog to determine the absolute concentrations.

Quantitative Data

A literature search did not yield specific quantitative data for Coenzyme Q2 in biological samples. Research has predominantly focused on the more abundant homologs, CoQ9 and CoQ10. For illustrative purposes, the following table summarizes representative quantitative data for CoQ10 from the literature.

| Sample Type | Analyte | Concentration Range | Method | Reference |

| Human Plasma | Ubiquinol-10 | 5 µg/L (LLOQ) | UPLC-MS/MS | [2] |

| Human Plasma | Ubiquinone-10 | 10 µg/L (LLOQ) | UPLC-MS/MS | [2] |

| Canine Plasma | Total CoQ10 | 0.64 - 1.24 µg/mL | HPLC-ECD | [1] |

| Mice Tissues | CoQ9 & CoQ10 | 0.04–1.48 ng/mL (LOQ) | UHPLC-HR/AM-MS/MS | [3] |

LLOQ: Lower Limit of Quantification

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Coenzyme Q2 by LC-MS/MS.

Caption: Workflow for CoQ2 analysis.

Coenzyme Q in the Electron Transport Chain

Coenzyme Q is a vital component of the mitochondrial electron transport chain (ETC), shuttling electrons from Complex I and Complex II to Complex III. This process is fundamental for cellular respiration and ATP production.

References

Application Notes and Protocols: Fluorescent Probes for Imaging Coenzyme Q2 Distribution in Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction and Current Landscape

Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipophilic molecule essential for cellular respiration and antioxidant defense.[1] It functions as an electron carrier in the mitochondrial electron transport chain and protects cellular membranes from oxidative damage.[2] Coenzyme Q exists in various forms, or homologues, distinguished by the length of their isoprenoid tail. While Coenzyme Q10 (CoQ10) is the predominant form in humans, other homologues like Coenzyme Q2 (CoQ2) play crucial roles in specific organisms and cellular processes.[3][4] The COQ2 gene encodes an enzyme, a polyprenyltransferase, that is critical in the biosynthesis of Coenzyme Q.[5] Understanding the subcellular distribution of CoQ2 is of significant interest for studying mitochondrial function, cellular metabolism, and the pathology of diseases linked to CoQ deficiencies.

A Note on the Availability of CoQ2-Specific Fluorescent Probes:

As of late 2025, there are no commercially available or widely documented fluorescent probes specifically designed for the direct imaging of Coenzyme Q2 in live cells. The development of such probes is challenging due to the structural similarity among CoQ homologues and the lipophilic nature of the molecule, which dictates its broad distribution within cellular membranes.

This document, therefore, serves a dual purpose:

-

To provide a forward-looking guide by conceptualizing an idealized fluorescent probe for CoQ2 , including its desired characteristics and a detailed protocol for its hypothetical use.

-

To offer practical, alternative strategies for indirectly studying CoQ2 distribution and function using currently available tools and techniques.

Conceptual Framework: An Idealized Fluorescent Probe for Coenzyme Q2 ("CQ2-Fluor")

To advance research in this area, we propose a hypothetical fluorescent probe, "CQ2-Fluor," with properties tailored for specific and sensitive detection of Coenzyme Q2 in live cells. The design of such a probe would likely be based on a "turn-on" mechanism, where its fluorescence is enhanced upon binding to CoQ2 or localization within CoQ2-rich membrane microdomains.

Desired Performance Characteristics

The following table summarizes the ideal quantitative data for our conceptual CQ2-Fluor probe, providing a benchmark for future probe development.

| Parameter | Ideal Value/Characteristic | Rationale |

| Excitation Wavelength (λex) | ~488 nm | Compatible with common laser lines in confocal microscopy, minimizing cellular autofluorescence. |

| Emission Wavelength (λem) | ~525 nm | Provides a clear signal in the green channel, allowing for multiplexing with other fluorescent probes (e.g., for mitochondria or nuclei). |

| Quantum Yield (Φ) | > 0.6 upon binding to CoQ2 | Ensures a bright signal for high-sensitivity imaging. |

| Molar Extinction Coefficient (ε) | > 50,000 M⁻¹cm⁻¹ | High absorptivity allows for effective excitation at low probe concentrations, reducing potential toxicity. |

| Specificity | > 10-fold selectivity for CoQ2 over other CoQ homologues | Crucial for accurately mapping the distribution of CoQ2 without interference from more abundant homologues like CoQ10. |

| Photostability | High; resistant to photobleaching during time-lapse imaging | Enables longer-term imaging studies of CoQ2 dynamics. |